molecular formula C31H22O3 B14213127 1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one CAS No. 628723-89-7

1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one

Cat. No.: B14213127
CAS No.: 628723-89-7
M. Wt: 442.5 g/mol
InChI Key: HAGWHOZLCUGSIV-UHFFFAOYSA-N
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Description

1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C25H18O2 It is characterized by the presence of two benzoyl groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one typically involves the condensation of benzaldehyde derivatives with acetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
  • 1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one
  • 1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one

Uniqueness

1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one is unique due to the presence of benzoyl groups, which impart distinct chemical and biological properties. These properties differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

CAS No.

628723-89-7

Molecular Formula

C31H22O3

Molecular Weight

442.5 g/mol

IUPAC Name

1,5-bis(3-benzoylphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C31H22O3/c32-29(19-17-23-9-7-15-27(21-23)30(33)25-11-3-1-4-12-25)20-18-24-10-8-16-28(22-24)31(34)26-13-5-2-6-14-26/h1-22H

InChI Key

HAGWHOZLCUGSIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)C=CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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